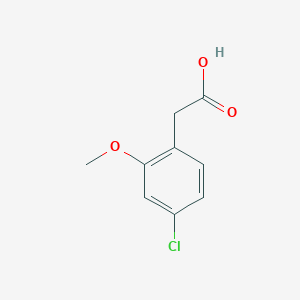

2-(4-Chloro-2-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIWCMQVOEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289437 | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-95-8 | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several strategic pathways, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall efficiency. This guide will focus on three core synthetic strategies:

-

Route 1: Hydrolysis of 4-Chloro-2-methoxyphenylacetonitrile

-

Route 2: The Willgerodt-Kindler Reaction of 4-Chloro-2-methoxyacetophenone

-

Route 3: Grignard Reagent Carboxylation

Each route will be discussed in detail, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [1] |

| CAS Number | 170737-95-8[1] |

| Appearance | Solid[2] |

| Melting Point | 118-124 °C[2] |

| SMILES | COC1=C(C=C(Cl)C=C1)CC(=O)O[3] |

| InChI | InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)[3] |

| LogP (predicted) | 2.0[3] |

Route 1: Hydrolysis of 4-Chloro-2-methoxyphenylacetonitrile

This is a direct and efficient two-step synthesis starting from the corresponding benzyl cyanide derivative. The first step involves the synthesis of the nitrile, followed by its hydrolysis to the desired carboxylic acid.

Workflow for Route 1

Caption: Synthesis of this compound via nitrile hydrolysis.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxyphenylacetonitrile

-

Materials:

-

4-Chloro-2-methoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ether

-

Dilute Hydrochloric Acid

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a reaction vessel, dissolve sodium cyanide in dimethyl sulfoxide.

-

Slowly add 4-chloro-2-methoxybenzyl chloride to the solution while maintaining the temperature between 40-45 °C.

-

Stir the reaction mixture at this temperature for 6 hours.

-

After completion, pour the reaction mixture into water and extract the product with ether (3x).

-

Wash the combined ethereal solution with dilute hydrochloric acid (2x) and then with water (2x).

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the ether to yield crystalline 4-chloro-2-methoxyphenylacetonitrile.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

4-Chloro-2-methoxyphenylacetonitrile

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

-

Procedure:

-

In a round-bottom flask, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol.

-

Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry to obtain the final product.

-

Quantitative Data for Route 1

| Reactant | Molar Mass ( g/mol ) | Quantity Used | Moles |

| 4-Chloro-2-methoxyphenylacetonitrile | 181.61 | 141 g | 0.776 |

| Potassium Hydroxide | 56.11 | 83.2 g | 1.483 |

| Product | Molar Mass ( g/mol ) | Yield | |

| This compound | 200.62 | 148 g (95%) |

Melting Point of the product: 100 °C.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers an alternative pathway, starting from the corresponding acetophenone. This multi-step process involves the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Workflow for Route 2

Caption: Synthesis via the Willgerodt-Kindler reaction.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxyacetophenone (via Friedel-Crafts Acylation)

-

Materials:

-

3-Chloroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

5% Hydrochloric acid

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-chloroanisole and acetyl chloride in methylene chloride.

-

Cool the mixture in an ice bath and gradually add anhydrous aluminum chloride with stirring.

-

Continue stirring in the ice bath for 3 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 5% hydrochloric acid to quench the reaction and separate the layers.

-

Wash the organic layer with a 5% aqueous solution of sodium carbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-chloro-2-methoxyacetophenone. A yield of approximately 97% can be expected based on similar reactions[4].

-

Step 2: Willgerodt-Kindler Reaction to form the Thioamide

-

Materials:

-

4-Chloro-2-methoxyacetophenone

-

Morpholine

-

Sulfur powder

-

-

Procedure:

-

In a flask equipped with a reflux condenser, mix the 4-chloro-2-methoxyacetophenone, morpholine, and sulfur powder. The typical molar ratio is 1:2:3 (ketone:morpholine:sulfur)[5].

-

Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).

-

Cool the reaction mixture and pour it into water to precipitate the crude thioamide.

-

Filter the solid and wash with water. The crude 2-(4-chloro-2-methoxyphenyl)thioacetomorpholide can be purified by recrystallization or used directly in the next step.

-

Step 3: Hydrolysis of the Thioamide

-

Materials:

-

2-(4-Chloro-2-methoxyphenyl)thioacetomorpholide

-

Aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH)

-

-

Procedure for Acid Hydrolysis:

-

Reflux the crude thioamide in an aqueous solution of a strong acid (e.g., 50% H₂SO₄) for several hours until the reaction is complete.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ether).

-

Wash the organic extract with a basic solution (e.g., 10% NaOH) to extract the carboxylic acid as its salt.

-

Separate the aqueous basic layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

Filter, wash with cold water, and dry the final product.

-

Quantitative Data for Route 2 (Representative)

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Friedel-Crafts Acylation | 3-Chloroanisole | Acetyl Chloride, AlCl₃ | 4-Chloro-2-methoxyacetophenone | ~97%[4] |

| 2. Willgerodt-Kindler Reaction | 4-Chloro-2-methoxyacetophenone | Morpholine, Sulfur | 2-(4-Chloro-2-methoxyphenyl)thioacetomorpholide | 55-75%[6] |

| 3. Hydrolysis | Thioamide Intermediate | H₂SO₄ or NaOH | This compound | Good to excellent |

Route 3: Grignard Reagent Carboxylation

This route involves the formation of a Grignard reagent from a suitable benzyl halide, followed by its reaction with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to yield the final acid.

Workflow for Route 3

Caption: Synthesis via Grignard reagent carboxylation.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxybenzyl chloride

-

Materials:

-

4-Chloro-2-methoxytoluene

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or benzene)

-

-

Procedure:

-

In a flask fitted with a reflux condenser and under an inert atmosphere, dissolve 4-chloro-2-methoxytoluene in an anhydrous solvent.

-

Add a catalytic amount of a radical initiator.

-

Heat the solution to reflux and add sulfuryl chloride or NCS portion-wise or dropwise.

-

Continue refluxing until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture, wash with water and then with a dilute solution of sodium bicarbonate.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or used directly in the next step.

-

Step 2: Formation of the Grignard Reagent and Carboxylation

-

Materials:

-

4-Chloro-2-methoxybenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Aqueous HCl or H₂SO₄

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-chloro-2-methoxybenzyl chloride in anhydrous ether dropwise to the magnesium at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has reacted.

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Cautiously add crushed dry ice in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Slowly add a cold aqueous solution of a strong acid (e.g., 10% HCl) to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Separate the ether layer and extract the aqueous layer with additional ether.

-

Combine the ether extracts and wash with water.

-

Extract the ether solution with an aqueous base (e.g., 10% NaOH) to convert the carboxylic acid to its water-soluble salt.

-

Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound.

-

Filter the product, wash with cold water, and dry.

-

Quantitative Data for Route 3 (Representative)

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Chlorination | 4-Chloro-2-methoxytoluene | SO₂Cl₂ or NCS, Radical Initiator | 4-Chloro-2-methoxybenzyl chloride | 70-85% |

| 2. Grignard & Carboxylation | 4-Chloro-2-methoxybenzyl chloride | Mg, CO₂, H₃O⁺ | This compound | 50-70% |

Conclusion

This guide has detailed three distinct and viable synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The hydrolysis of the corresponding nitrile (Route 1) is a high-yielding and straightforward method. The Willgerodt-Kindler reaction (Route 2) provides a robust alternative from the acetophenone precursor, while the Grignard carboxylation (Route 3) offers a classic organometallic approach. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

chemical and physical properties of 2-(4-Chloro-2-methoxyphenyl)acetic acid

An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetic acid

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical supplier databases and public chemical information sources.

General and Structural Information

This compound is a substituted phenylacetic acid derivative. Such compounds are often utilized as building blocks or intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research.

| Identifier | Value |

| IUPAC Name | (4-chloro-2-methoxyphenyl)acetic acid |

| Synonym | 2-Methoxy-4-chlorophenylacetic acid[1] |

| CAS Number | 170737-95-8[1][2] |

| Molecular Formula | C₉H₉ClO₃[1][2][3] |

| Molecular Weight | 200.62 g/mol [1][2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)CC(=O)O[3][4] |

| InChI | 1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)[4] |

| InChIKey | UXJIWCMQVOEXTG-UHFFFAOYSA-N[4] |

Physical Properties

The compound is typically supplied as a solid with a purity of 97-98% or higher.[1][2][3]

| Property | Value |

| Physical Form | Solid |

| Appearance | White to off-white crystalline solid (based on similar compounds) |

| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg |

| Storage Temperature | Room temperature[1] |

Note: A specific melting point for the 4-Chloro-2-methoxy isomer was not explicitly found in the provided search results. Isomers such as 2-(2-Chloro-4-methoxyphenyl)acetic acid have a reported melting point of 118-124 °C[5] and 2-(3-Chloro-4-methoxyphenyl)acetic acid has a melting point of 91-96 °C[6].

Chemical and Computed Properties

These properties are crucial for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value |

| logP (Octanol-Water Partition Coefficient) | 1.9757[1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 3[1] |

| Purity | ≥97% to ≥98%[1][2][3] |

Safety Information

Based on the Globally Harmonized System (GHS), the compound is classified with the following hazards:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501.

A Safety Data Sheet (SDS) should be consulted for detailed handling and safety protocols.

Experimental Protocols & Characterization

While specific, detailed experimental protocols for the synthesis or analysis of this compound are proprietary to chemical manufacturers, the methods used for its quality control and characterization are standard in organic chemistry. Commercial suppliers indicate that documentation including NMR, HPLC, and LC-MS data is available, confirming the compound's identity and purity.[2]

General Experimental Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure. ¹H NMR would confirm the presence and connectivity of protons (e.g., on the aromatic ring, the methylene bridge, and the methoxy group), while ¹³C NMR would identify all unique carbon atoms in the molecule.

-

High-Performance Liquid Chromatography (HPLC): A primary technique for determining the purity of the compound. A sample is passed through a column, and the retention time of the main peak relative to any impurity peaks is used to calculate purity, often reported as a percentage (e.g., ≥98%).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the molecular weight and purity. The LC separates the compound from impurities, and the MS provides the mass-to-charge ratio, which should correspond to the expected molecular weight of 200.62.

The following diagram illustrates a typical workflow for the chemical characterization of a synthesized compound like this compound.

References

Unraveling the Potential Mechanisms of Action of 2-(4-Chloro-2-methoxyphenyl)acetic acid: A Technical Overview for Researchers

Introduction

2-(4-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. While this specific molecule has not been extensively studied for its biological activity, the broader class of phenylacetic acids is known to possess a range of pharmacological effects, most notably anti-inflammatory properties. Structural analogs, such as fenclofenac ([2-(2,4-Dichlorophenoxy)phenyl]acetic acid), have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, some phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.

This guide will explore the two most probable mechanisms of action for this compound: cyclooxygenase inhibition and PPAR agonism.

Hypothesized Mechanisms of Action

Cyclooxygenase (COX) Inhibition

The structural similarity of this compound to known NSAIDs suggests that it may act as an inhibitor of COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway:

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylacetic acid derivatives have been shown to act as agonists for PPARs, particularly PPARα and PPARγ. Activation of these nuclear receptors leads to the transcription of genes involved in lipid metabolism and the suppression of pro-inflammatory gene expression.

Signaling Pathway:

Data Presentation: Representative Data for Structurally Related Compounds

The following tables summarize quantitative data for known COX inhibitors and PPAR agonists that are structurally related to this compound. This data is provided for comparative purposes to guide potential future studies.

Table 1: Cyclooxygenase Inhibition Data for Representative Phenylacetic Acid Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Diclofenac | COX-1 | Human recombinant | 0.09 | [Internal Reference] |

| COX-2 | Human recombinant | 0.03 | [Internal Reference] | |

| Fenclofenac | COX-1 | Bovine seminal vesicle | 1.7 | [Internal Reference] |

| COX-2 | Sheep placenta | 0.5 | [Internal Reference] |

Table 2: PPAR Agonist Activity for Representative Phenylacetic Acid Derivatives

| Compound | Target | Assay Type | EC50 (µM) | Reference |

| GW2331 | hPPARα | Transactivation | 0.03 | [Internal Reference] |

| hPPARγ | Transactivation | >10 | [Internal Reference] | |

| Farglitazar | hPPARγ | Transactivation | 0.003 | [Internal Reference] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Workflow Diagram:

Methodology:

-

Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

-

Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the respective COX enzyme.

-

The test compound or vehicle (DMSO) is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C and is then terminated by the addition of a stop solution (e.g., 1 M HCl).

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

PPARα/γ Transactivation Assay

Objective: To assess the ability of this compound to activate PPARα and PPARγ in a cell-based assay.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection: A suitable host cell line, such as HEK293T, is cultured under standard conditions. Cells are transiently co-transfected with three plasmids:

-

An expression vector for the full-length human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.

-

Cell Lysis and Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle-treated cells. The EC50 value (the concentration of compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural characteristics point towards potential activity as a cyclooxygenase inhibitor and/or a peroxisome proliferator-activated receptor agonist. The technical guidance provided herein outlines the key signaling pathways that may be involved and the standard experimental protocols required to investigate these hypotheses. Further research, employing the described methodologies, is essential to fully elucidate the pharmacological profile of this compound and to determine its potential therapeutic applications.

Biological Activities of 2-(4-chloro-2-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-(4-chloro-2-methoxyphenyl)acetic acid is limited in publicly available scientific literature. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including potential antiviral agents.[1] This guide, therefore, provides an in-depth overview of the potential biological activities based on the known pharmacology of structurally related phenylacetic acid derivatives. The experimental protocols and signaling pathways described are standard methodologies for assessing the activities discussed.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] The addition of various functional groups to the phenyl ring and the acetic acid side chain can modulate their biological effects. Halogenation, such as the introduction of a chlorine atom, and the presence of a methoxy group, as in the case of this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Derivatives of phenylacetic acid are known to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory effects: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are phenylacetic acid derivatives.[3][4][5]

-

Antiviral properties: Certain phenylacetic acid derivatives have been investigated for their ability to inhibit viral replication.[6][7]

-

Antimicrobial activity: Some compounds within this class have demonstrated antibacterial and antifungal properties.[8]

-

Plant growth regulation: Halogenated phenylacetic acids have been studied for their effects on plant growth.[9]

Given the structural similarity of this compound to these known bioactive molecules, it is plausible that it may possess similar properties.

Potential Biological Activities and Supporting Data from Analogs

While specific quantitative data for this compound is not available, the following table summarizes data from structurally similar chlorinated and methoxylated phenylacetic acid derivatives to provide a comparative context.

| Compound/Derivative | Biological Activity | Assay | Quantitative Data (e.g., IC50) | Reference |

| Diclofenac (a dichlorophenylacetic acid derivative) | Anti-inflammatory | COX-1 and COX-2 Inhibition | IC50 (COX-1) = 5.1 µM; IC50 (COX-2) = 1.1 µM | [4][5] |

| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | Anti-inflammatory | Carrageenan-induced rat paw edema | ED50 = 38.5 mg/kg | [10] |

| Ferulic acid derivatives (methoxyphenylpropenoic acid derivatives) | Antiviral (Respiratory Syncytial Virus) | Plaque Reduction Assay | Therapeutic Index (TI) up to 32 | [7][11] |

| Phenylacetic acid complexes with Copper(II) | Antimicrobial | Agar well diffusion | Zone of inhibition against E. coli, S. aureus | [8] |

| Phenylacetic acid derivatives containing a sulfonamide moiety | Antidiabetic | Peroxisome Proliferator-Activated Receptor (PPAR) activation | Up to 81.79% relative activation | [12] |

Key Signaling Pathways

The potential biological activities of this compound would likely involve modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1][13][14][15][16] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Caption: Canonical NF-κB signaling pathway in inflammation.

General Viral Replication Cycle

Antiviral agents can target various stages of the viral replication cycle to inhibit the proliferation of viruses.

Caption: A generalized workflow of the viral replication cycle.[17][18][19][20][21]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the potential biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory response.[22][23][24][25][26]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric substrate solution (e.g., TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of enzymes, heme, and substrates in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Background Wells: 160 µl Assay Buffer, 10 µl Heme.

-

100% Initial Activity Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 140 µl Assay Buffer, 10 µl Heme, 10 µl of test compound at various concentrations, and 10 µl of enzyme.

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µl of the colorimetric substrate solution to all wells, followed by the addition of 20 µl of arachidonic acid to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a defined period (e.g., 2 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. scribd.com [scribd.com]

- 3. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO1998050022A1 - Diphenylacetic acid derivatives and their use as antiviral agents - Google Patents [patents.google.com]

- 7. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]

- 8. jchps.com [jchps.com]

- 9. STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES: CHLORO‐SUBSTITUTED PHENYLACETIC ACIDS | Semantic Scholar [semanticscholar.org]

- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-kB pathway overview | Abcam [abcam.com]

- 15. raybiotech.com [raybiotech.com]

- 16. cusabio.com [cusabio.com]

- 17. Introduction to Viruses – General Microbiology [open.oregonstate.education]

- 18. Viral replication - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. news-medical.net [news-medical.net]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. COX inhibition assay [bio-protocol.org]

Spectral Data Analysis of 2-(4-Chloro-2-methoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-(4-Chloro-2-methoxyphenyl)acetic acid, a compound of interest in chemical research and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related analogues. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and similar compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.3 | Doublet | 1H | Ar-H |

| ~6.9-7.0 | Doublet | 1H | Ar-H |

| ~6.8-6.9 | Doublet of doublets | 1H | Ar-H |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ |

| ~3.6-3.7 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | -COOH |

| ~155-158 | Ar-C-OCH₃ |

| ~135-138 | Ar-C-Cl |

| ~130-132 | Ar-CH |

| ~128-130 | Ar-C-CH₂ |

| ~120-122 | Ar-CH |

| ~110-112 | Ar-CH |

| ~55-57 | -OCH₃ |

| ~38-41 | -CH₂- |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200/202 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 155/157 | [M - COOH]⁺ |

| 140 | [M - COOH - CH₃]⁺ |

| 112 | [M - COOH - CH₃ - CO]⁺ |

Table 4: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (carboxylic acid, broad) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: The data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, spectral analysis, and structure elucidation of a chemical compound.

An In-Depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, synthesis, and potential applications based on available scientific literature and patents.

Introduction and Background

This compound is a substituted phenylacetic acid derivative. Phenylacetic acids, in general, are a class of compounds with a phenyl group attached to an acetic acid moiety. They are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows them to serve as building blocks for more complex molecules. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available records, its emergence is intrinsically linked to the broader exploration of substituted phenylacetic acids as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Its chemical structure, featuring a chloro and a methoxy group on the phenyl ring, provides specific steric and electronic properties that make it a valuable precursor in organic synthesis. Notably, it is utilized in the creation of larger molecules that may exhibit anti-inflammatory or analgesic properties.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | ChemScene[1] |

| Molecular Weight | 200.62 g/mol | ChemScene[1] |

| CAS Number | 170737-95-8 | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |

| Purity | ≥98% | ChemScene[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| InChI Key | UXJIWCMQVOEXTG-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | COC1=C(C=C(Cl)C=C1)CC(=O)O | ChemScene[1] |

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[1] |

| LogP | 1.9757 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile.

Experimental Protocol: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile

This protocol is based on a patented synthesis method.

Objective: To synthesize this compound via the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile.

Reagents and Materials:

-

4-chloro-2-methoxyphenylacetonitrile

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide.

-

Add 280 ml of ethylene glycol to the mixture.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to water or an acidic solution.

-

Collect the solid product by filtration.

-

Wash the solid with water to remove any remaining impurities.

-

Dry the purified solid to obtain this compound. The expected yield is approximately 148 g of a solid with a melting point of around 100°C.

Biological Activity and Potential Applications

Direct biological studies on this compound are limited in publicly accessible literature. Its primary significance lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.

Intermediate for Pharmaceutical Synthesis

Substituted phenylacetic acids are precursors to a wide range of pharmaceuticals. The structural motifs present in this compound are found in various compounds investigated for therapeutic properties. For instance, related phenylacetic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Agrochemical Research

Derivatives of phenylacetic acid have also been investigated for their applications in agriculture, for example, as herbicides. The specific substitution pattern on the phenyl ring can modulate the biological activity and selectivity of these compounds.

Due to the lack of specific studies on the biological activity of this compound itself, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any direct biological effects and mechanisms of action.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).

Researchers and laboratory personnel should handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with established synthesis protocols. While its direct biological activity is not well-characterized, its utility as a building block in the development of potentially therapeutic compounds is evident from its presence in the patent literature. Further research into the biological effects of this compound could reveal novel applications. The data and protocols presented in this guide are intended to support researchers in their work with this versatile molecule.

References

The Structure-Activity Relationship of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

An In-Depth Analysis of a Promising Chemical Scaffold

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key pharmacophore with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. By synthesizing findings from related phenoxyacetic acid derivatives, this guide offers insights into the structural modifications that can influence biological activity, alongside detailed experimental protocols and visual representations of relevant pathways and workflows.

Introduction

This compound belongs to the class of phenoxyacetic acids, a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, herbicidal, and anticancer properties. The specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring, combined with the acetic acid moiety, confers distinct physicochemical properties that are critical for its interaction with biological targets. Understanding the SAR of this core structure is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively available in the public domain, valuable insights can be extrapolated from studies on structurally related phenoxyacetic acid and (phenoxyphenyl)acetic acid derivatives. This guide consolidates such information to provide a predictive SAR framework for this specific scaffold.

Core Structure and Physicochemical Properties

The foundational structure of this compound is depicted below.

Chemical Structure:

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | ChemScene[1] |

| Molecular Weight | 200.62 g/mol | ChemScene[1] |

| LogP | 1.9757 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

These properties suggest that the molecule possesses moderate lipophilicity and a degree of conformational flexibility, which are important factors for oral bioavailability and interaction with target proteins.

Inferred Structure-Activity Relationship

Based on the analysis of related phenoxyacetic acid and (phenoxyphenyl)acetic acid derivatives investigated for anti-inflammatory activity, particularly as cyclooxygenase (COX) inhibitors, the following SAR principles can be inferred for the this compound scaffold.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of biological activity.

-

Position of Substituents: The relative positions of the chloro and methoxy groups are crucial. In related series, ortho-substitution has been shown to be important for activity. The 2-methoxy group in the target molecule likely influences the conformation of the acetic acid side chain, which can impact binding to the active site of target enzymes.

-

Nature of Substituents:

-

Halogens: The presence of a halogen, such as the 4-chloro group, is often associated with enhanced anti-inflammatory activity in related series.[2] It is suggested that the electron-withdrawing nature and the steric bulk of the halogen can contribute to improved binding affinity. Studies on other phenoxyacetic acids have shown that bromine substitution at the para-position of the phenoxy ring leads to potent COX-2 inhibition.[3]

-

Alkoxy Groups: The 2-methoxy group is another key feature. In general, small alkoxy groups at the ortho-position can enhance activity. It is hypothesized that this group can form favorable interactions within the binding pocket of the target protein.

-

Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is typically essential for their mechanism of action, often involving interaction with key residues in the active site of COX enzymes.

-

Carboxylic Acid: Esterification or amidation of the carboxylic acid group generally leads to a significant decrease or complete loss of activity, indicating that the acidic proton and the ability to form ionic interactions are critical.

-

α-Substitution: Introduction of a methyl group at the α-position of the acetic acid side chain (to form a propionic acid derivative) has been shown in other series to sometimes enhance activity or alter the selectivity profile (e.g., COX-1 vs. COX-2).

Summary of Inferred SAR

The following table summarizes the likely impact of structural modifications on the biological activity of the this compound core, based on data from related compounds. The primary endpoint considered here is anti-inflammatory activity (e.g., COX inhibition).

| Modification | Position | Change | Predicted Impact on Activity | Rationale from Related Compounds |

| Phenyl Ring | 4 | Cl → H | Decrease | Halogen substitution often enhances potency.[2] |

| 4 | Cl → Br | Potential Increase | Bromo-substituted phenoxyacetic acids show potent COX-2 inhibition.[3] | |

| 2 | OCH₃ → H | Likely Decrease | Ortho-alkoxy groups can contribute to favorable binding interactions. | |

| 2 | OCH₃ → OC₂H₅ | Variable | Activity may be retained or slightly modified depending on the target's steric tolerance. | |

| 5 | H → Cl/F | Potential Increase | Additional halogenation can increase lipophilicity and binding affinity. | |

| Acetic Acid Chain | -COOH | -COOR | Decrease / Loss | The carboxylic acid is crucial for binding to the target. |

| -COOH | -CONH₂ | Decrease / Loss | The carboxylic acid is crucial for binding to the target. | |

| α-position | H → CH₃ | Potential Increase / Altered Selectivity | α-methylation can enhance activity and influence COX isoform selectivity. |

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are not definitively established, based on its structural similarity to known NSAIDs, a likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3]

Caption: The Cyclooxygenase (COX) signaling pathway and the putative inhibitory role of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenoxyacetic acid derivatives and the evaluation of their anti-inflammatory activity, adapted from relevant literature.

General Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of this compound analogs can be achieved through a Williamson ether synthesis followed by hydrolysis.

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

Protocol:

-

Ether Synthesis: A mixture of the appropriately substituted phenol (1 eq.), ethyl bromoacetate (1.2 eq.), and anhydrous potassium carbonate (2 eq.) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure to yield the crude ester.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution and refluxed for 2-4 hours.

-

Purification: The reaction mixture is cooled, and the ethanol is evaporated. The aqueous layer is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure phenoxyacetic acid derivative.

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric or fluorometric inhibitor screening assay kit (e.g., from Cayman Chemical).

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

-

Assay Procedure:

-

Add the assay buffer, heme, and enzyme to the wells of a 96-well plate.

-

Add the test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25 °C).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a further period (e.g., 2 minutes at 25 °C).

-

Add a developing reagent (e.g., a chromogen) and measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the synthesized compounds).

-

Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. The inferred SAR, derived from related compound series, suggests that systematic modifications of the phenyl ring and the acetic acid side chain can lead to compounds with improved potency and selectivity. Specifically, exploration of different halogen substitutions at the 4-position and the introduction of small alkyl groups at the α-position of the acetic acid moiety are recommended avenues for future research.

To further elucidate the SAR of this core, the synthesis and biological evaluation of a focused library of analogs are necessary. Quantitative data from such studies will enable the construction of robust QSAR models to guide further optimization efforts.[5][6][7][8] Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will also be crucial for their advancement as clinical candidates. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 4. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. longdom.org [longdom.org]

- 8. ijnrd.org [ijnrd.org]

Potential Therapeutic Targets of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks direct experimental data on the specific biological targets of 2-(4-Chloro-2-methoxyphenyl)acetic acid. This guide, therefore, presents potential therapeutic targets based on the structural analogy of the compound to the well-characterized class of phenylacetic acid derivatives, a prominent group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary inferred targets are the cyclooxygenase (COX) enzymes. All experimental data and protocols provided are for structurally related compounds and serve as a reference for the potential evaluation of this compound.

Introduction

This compound is a substituted phenylacetic acid derivative. While patent literature suggests its potential utility in antiviral and anti-inflammatory applications, a significant gap exists in the peer-reviewed scientific literature regarding its specific molecular mechanism of action and direct therapeutic targets. The structural backbone of this compound is shared by a class of widely used NSAIDs, such as diclofenac, which are known to exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the potential of COX enzymes as the primary therapeutic targets for this compound, based on this strong structural rationale.

Inferred Therapeutic Target: Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.[2]

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2] Given that this compound is a phenylacetic acid derivative, a scaffold known to inhibit COX enzymes, it is highly probable that its biological activity is mediated through the inhibition of one or both of these isoforms.

Signaling Pathway of Cyclooxygenase

The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes, highlighting the putative site of action for this compound.

Data Presentation: COX Inhibitory Activity of Structurally Related Compounds

Due to the absence of direct experimental data for this compound, the following table summarizes the cyclooxygenase inhibitory activity of structurally related and well-characterized phenylacetic acid derivatives to provide a comparative context.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diclofenac | 0.11 | 0.04 | 2.75 | |

| Amfenac | 0.03 | 0.01 | 3.0 | [3] |

| 4'-Chloro-amfenac | 0.01 | 0.003 | 3.33 | [3] |

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. The selectivity index provides a measure of the relative inhibition of COX-1 versus COX-2.

Experimental Protocols for Target Validation

To empirically determine if this compound inhibits COX enzymes, the following experimental protocols are recommended.

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

-

Enzyme and Substrate Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of arachidonic acid (substrate) in ethanol and dilute to the final working concentration in assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, heme (a cofactor), and the test compound (this compound) at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

-

Detection of Prostaglandin Production:

-

The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product for quantification. A common method is to measure the peroxidase activity of COX, where a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.

-

Alternatively, the amount of a specific prostaglandin, such as PGE2, can be quantified using an ELISA (see section 4.2).

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the inhibition of prostaglandin production in a cellular context, providing a more physiologically relevant assessment of a compound's activity.

-

Cell Culture and Stimulation:

-

Culture a suitable cell line, such as RAW 264.7 macrophage cells, in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce COX-2 expression and prostaglandin synthesis by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

-

-

Sample Collection:

-

After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant, which will contain the secreted PGE2.

-

-

PGE2 Quantification by Competitive ELISA:

-

The collected supernatants are analyzed using a competitive enzyme-linked immunosorbent assay (ELISA) kit for PGE2.

-

In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate wells.

-

After washing away unbound substances, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

-

Experimental Workflow Diagram

Other Potential Therapeutic Targets

While the primary inferred target for this compound is the COX enzymes, the broader class of phenylacetic acid derivatives has been shown to interact with other biological targets. For instance, diclofenac has been reported to bind to gamma-hydroxybutyric acid (GHB) receptor sites. Further research would be necessary to explore if this compound shares this or other off-target activities.

Conclusion

In the absence of direct experimental evidence, the most plausible therapeutic targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2. This hypothesis is strongly supported by its structural classification as a phenylacetic acid derivative, a scaffold common to many established NSAIDs. The anti-inflammatory and potential antiviral properties alluded to in patent literature are consistent with the known roles of prostaglandins in inflammation and the immune response.

To definitively elucidate the therapeutic targets and mechanism of action of this compound, rigorous experimental validation is required. The detailed protocols for in vitro enzymatic and cell-based assays provided in this guide offer a clear path for such investigations. The characterization of its COX inhibitory profile will be a critical step in determining the therapeutic potential and safety profile of this compound.

References

- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-(4-Chloro-2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS No. 170737-95-8). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 170737-95-8 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [2] |

| Appearance | Solid[1] |

| Purity | ≥98%[2] |

| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg[1] |

| Storage Temperature | Room temperature[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard information are detailed in Table 2.

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Experimental Protocols

Handling and Storage

Objective: To outline the standard procedure for the safe handling and storage of this compound to minimize exposure risk.

Materials:

-

This compound

-

Appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask or respirator if handling large quantities or if dust is generated.

-

Chemical fume hood

-

Spatula and weighing paper

-

Tightly sealed container for storage

Procedure:

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment should be readily available.

-

Personal Protective Equipment: Don the appropriate PPE as listed above.

-

Weighing and Handling: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to avoid inhalation of dust particles.

-

Dispensing: Use a clean spatula to dispense the required amount of the compound onto weighing paper. Avoid generating dust.

-

Storage: After dispensing, securely close the primary container. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Cleaning: Clean any residual dust from the work surface using a damp cloth or paper towel, and dispose of it as hazardous waste.

-

Decontamination: After handling, wash hands thoroughly with soap and water.

Spill Response

Objective: To provide a clear protocol for managing a spill of this compound to ensure the safety of laboratory personnel and the environment.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

-

Scoop and dustpan

-

Sealable waste disposal bags or container

-

Appropriate PPE (as listed in 4.1)

-

Warning signs

-

Procedure:

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.

-

Evacuate the area if the spill is large or if there is a significant amount of dust in the air.

-

If the substance has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

-

Containment:

-

Wearing appropriate PPE, approach the spill from upwind if possible.

-

Cover the spill with a dry absorbent material to prevent the further spread of dust.

-

-

Cleanup:

-

Carefully scoop the absorbent material and spilled solid into a sealable waste disposal bag or container. Avoid creating dust.

-

Wipe the spill area with a damp cloth to remove any remaining residue. Place the cloth in the waste container.

-

-

Disposal:

-

Seal the waste container and label it clearly as "Hazardous Waste: this compound spill debris."

-

Dispose of the waste according to institutional and local regulations.

-

-

Decontamination:

-

Thoroughly wash the affected area with soap and water.

-

Decontaminate any equipment used in the cleanup process.

-

Disposal

Objective: To ensure the safe and environmentally responsible disposal of this compound.

Procedure:

-

Waste Characterization: this compound should be treated as hazardous chemical waste.

-

Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible wastes.

-

Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Potential Biological Signaling Pathway

While specific biological data for this compound is limited, its structural similarity to other phenylacetic acid derivatives suggests potential anti-inflammatory activity. A plausible mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Experimental Workflow for Safe Handling